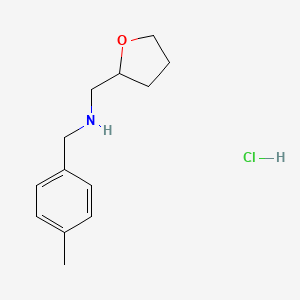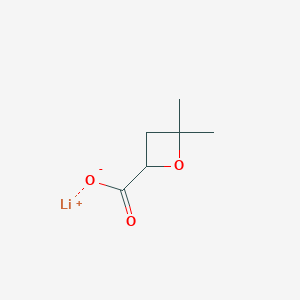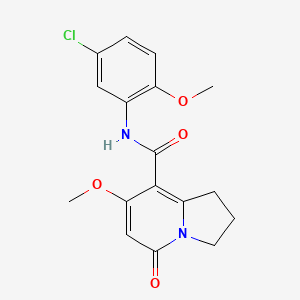
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, commonly referred to as 4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a derivative of the amino acid tyrosine and is used in a variety of laboratory experiments, including those related to drug development, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride has a wide range of applications in scientific research. It is used in the study of drug metabolism, drug receptor interactions, and drug transport. It is also used in the study of enzyme kinetics, protein-protein interactions, and receptor-ligand interactions. Additionally, it is used in the study of biochemical pathways, cellular signaling, and gene expression. Finally, it is used in the development of new drugs, as well as in the study of drug resistance and drug toxicity.
Wirkmechanismus
The mechanism of action of 4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride is not fully understood. However, it is believed to act as an agonist of the serotonin 5-HT2A receptor, an important target for many psychiatric drugs. Additionally, it is thought to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Finally, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride are not fully understood. However, it is believed to have an antidepressant-like effect, as well as an anxiolytic-like effect. Additionally, it is believed to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. Finally, it is believed to have anti-cancer effects, as well as anti-epileptic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, it is a relatively safe compound and is not known to cause any adverse effects. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain situations.
Zukünftige Richtungen
There are several potential future directions for research on 4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride. These include further studies on its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could be done on its potential toxicity, its interactions with other drugs, and its potential for drug resistance. Finally, further studies could be done on its potential for use in drug delivery systems and its potential for use in combination therapies.
Synthesemethoden
The synthesis of 4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride is a complex process involving several steps. The first step is the reaction of 4-methylbenzyl chloride with 1,4-dioxane in the presence of sodium hydroxide. This reaction yields 4-methylbenzyl-1,4-dioxane, which is then reacted with tetrahydrofuran-2-ylmethylbenzyl amine in the presence of sodium hydroxide to form the desired product. The final step is the addition of hydrochloric acid to the reaction mixture, which forms the hydrochloride salt of 4-Methyltetrahydrofuran-2-ylmethylbenzylamine.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVULGMTUVYZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2CCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2574308.png)

![4-[2-(4-Fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2574310.png)

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)(methoxy)amine](/img/structure/B2574313.png)


![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2574316.png)
thioxophosphorane](/img/structure/B2574320.png)
![2-(4-bromophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2574322.png)
